molecular formula C12H11N3O2 B2540062 5-(Prop-2-enoylamino)-1H-indole-2-carboxamide CAS No. 2361642-30-8

5-(Prop-2-enoylamino)-1H-indole-2-carboxamide

Cat. No. B2540062
CAS RN: 2361642-30-8
M. Wt: 229.239
InChI Key: QBMCEYACWRKECK-UHFFFAOYSA-N
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Description

The compound “5-(Prop-2-enoylamino)-1H-indole-2-carboxamide” is a derivative of indole, which is a heterocyclic compound . The structure suggests that it might have interesting chemical and biological properties, as both indole derivatives and propenoylamino compounds are known to exhibit various biological activities.


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for other indole derivatives . Typically, these methods involve reactions like Fischer indole synthesis, or palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of an indole ring (a fused benzene and pyrrole ring) with a prop-2-enoylamino group and a carboxamide group attached at the 5th and 2nd positions respectively .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions typical for indoles, amides, and alkenes . For instance, the double bond in the prop-2-enoylamino group might participate in addition reactions or could be hydrogenated .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Generally, indole derivatives are solid at room temperature and have relatively high melting points .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For instance, some indole derivatives are known to interact with various enzymes and receptors in biological systems .

Safety and Hazards

As with any chemical compound, handling “5-(Prop-2-enoylamino)-1H-indole-2-carboxamide” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The study and application of indole derivatives is a vibrant field in medicinal chemistry. Given the biological activity of many indole derivatives, “5-(Prop-2-enoylamino)-1H-indole-2-carboxamide” could potentially be of interest in drug discovery and development .

properties

IUPAC Name

5-(prop-2-enoylamino)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-2-11(16)14-8-3-4-9-7(5-8)6-10(15-9)12(13)17/h2-6,15H,1H2,(H2,13,17)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMCEYACWRKECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(prop-2-enamido)-1H-indole-2-carboxamide

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